molecular formula C11H11NO3 B257516 2,4-dimethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

2,4-dimethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No. B257516
M. Wt: 205.21 g/mol
InChI Key: MXUFFFAVULMRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as clozapine-N-oxide (CNO) and is commonly used as a pharmacological tool to study the function of specific neuronal circuits in the brain. In

Mechanism of Action

CNO acts as a selective agonist for the muscarinic M4 and DREADD (Designer Receptors Exclusively Activated by Designer Drugs) receptors. It has been shown to activate these receptors in a dose-dependent manner, leading to the modulation of neuronal activity in specific circuits in the brain. CNO has also been shown to cross the blood-brain barrier, making it an effective tool for studying the function of neuronal circuits in vivo.
Biochemical and Physiological Effects
CNO has been shown to modulate neuronal activity in specific circuits in the brain, leading to changes in behavior and physiology. It has been used to study the role of specific receptors in the brain, such as the dopamine D4 receptor and the muscarinic M4 receptor. CNO has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNO is its selectivity for specific receptors in the brain. This allows researchers to study the function of specific neuronal circuits in a more precise manner. CNO is also relatively stable and can be stored for long periods of time. However, CNO has some limitations for lab experiments. It has been shown to have off-target effects at high concentrations, leading to non-specific neuronal activation. CNO also has a short half-life in vivo, which can limit its effectiveness in some experiments.

Future Directions

There are many potential future directions for research involving CNO. One area of interest is the development of more selective agonists for specific receptors in the brain. This could lead to more precise modulation of neuronal activity in specific circuits. Another area of interest is the use of CNO in combination with other pharmacological tools, such as optogenetics and chemogenetics, to study the function of neuronal circuits in a more comprehensive manner. Finally, there is a need for more research on the long-term effects of CNO on behavior and physiology, as well as its potential clinical applications.

Synthesis Methods

The synthesis of CNO involves the reaction of clozapine with N-chlorosuccinimide (NCS) in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure CNO. This method has been widely used in the synthesis of CNO for scientific research purposes.

Scientific Research Applications

CNO has been extensively used as a pharmacological tool to study the function of specific neuronal circuits in the brain. It is commonly used in optogenetic and chemogenetic experiments to activate or inhibit specific neurons in the brain. CNO is also used to study the role of specific receptors in the brain, such as the dopamine D4 receptor and the muscarinic M4 receptor.

properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2,4-dimethyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C11H11NO3/c1-7-10(13)12(2)11(14)8-5-3-4-6-9(8)15-7/h3-7H,1-2H3

InChI Key

MXUFFFAVULMRNB-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)C

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)C

Origin of Product

United States

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